molecular formula C14H12N2O3 B12297378 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid

Cat. No.: B12297378
M. Wt: 256.26 g/mol
InChI Key: LVRFDKIEKFOQDO-OQLLNIDSSA-N
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Description

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid ( 325777-03-5) is a hydrazone-based organic compound with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol . This compound is part of a significant class of chemical entities used in advanced research, particularly as a key intermediate in the synthesis of more complex molecules . Its primary research value lies in its application as a precursor for the synthesis of various heterocycles, hydrazones, and thiosemicarbazone derivatives . These derivatives are of high interest in materials science and biochemical studies. Furthermore, hydrazone compounds of this type are utilized in the study of interactions with biomolecules, such as DNA and Human Serum Albumin (HSA), using spectroscopic and molecular docking techniques, providing insights for potential pharmacological research tools . The compound must be handled with care; it is classified with the signal word "Danger" and carries hazard statements H228 (flammable solid), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19)/b15-9+

InChI Key

LVRFDKIEKFOQDO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Standard Ethanol Reflux

Procedure :

  • Reactants : 4-Hydrazinobenzoic acid (1 eq) + 2-hydroxybenzaldehyde (1.1 eq).
  • Conditions : Reflux in ethanol (3–5 h), catalytic acetic acid.
  • Workup : Cool, filter, recrystallize from methanol/water.
  • Yield : 70–80%.

Methanol Reflux with Triethylamine

Procedure :

  • Reactants : Same as above, with triethylamine (1 eq).
  • Conditions : Reflux in methanol (2 h).
  • Yield : 80%.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : 4-Hydrazinobenzoic acid + 2-hydroxybenzaldehyde.
  • Conditions : Microwave irradiation (180–360 W, 3–8 min) in water or ethanol.
  • Advantages :
    • Time reduction (3–10 min vs. 2–7 h).
    • Higher yields (85–93%).

Solvent and Catalyst Variations

Propionic Acid as Solvent

Procedure :

  • Conditions : 150°C for 1.5 h in propionic acid.
  • Yield : 81%.

DMF with Acid Catalysts

Procedure :

  • Catalyst : Trichloroacetic acid or lactic acid.
  • Conditions : 110–115°C for 2–3 h.
  • Yield : 49–55%.

Comparative Analysis of Methods

Method Conditions Time Yield Purity
Ethanol Reflux 78°C, 3–5 h 3–5 h 70–80% >95%
Microwave (Water) 180 W, 5 min 5 min 85–93% >98%
Propionic Acid Reflux 150°C, 1.5 h 1.5 h 81% 93%
DMF/Lactic Acid 115°C, 2 h 2 h 49% 94%

Mechanistic Insights

The reaction proceeds via acid-catalyzed nucleophilic addition of the hydrazine group to the aldehyde carbonyl, followed by dehydration to form the hydrazone. Key steps:

  • Protonation of 2-hydroxybenzaldehyde’s carbonyl oxygen.
  • Attack by 4-hydrazinobenzoic acid’s NH₂ group.
  • Elimination of H₂O to form the C=N bond.

Purification and Characterization

  • Recrystallization : Methanol/water (3:1) yields needle-like crystals.
  • Melting Point : 258–262°C.
  • Spectroscopy :
    • IR : ν(C=O) at 1650 cm⁻¹, ν(N–H) at 3320 cm⁻¹.
    • ¹H NMR (DMSO-d₆) : δ 11.33 (s, COOH), 8.23 (s, CH=N), 6.6–7.8 ppm (aromatic H).

Industrial-Scale Considerations

  • Catalyst Recycling : Triethylamine or DIPEA can be recovered via distillation.
  • Waste Reduction : Microwave methods reduce solvent use by 50%.

Challenges and Optimizations

  • Byproducts : Unreacted aldehyde (mitigated by excess hydrazine).
  • Yield Improvement : Microwave irradiation increases reaction efficiency.

Applications and Derivatives

  • Pharmaceuticals : Intermediate for iron chelators (e.g., deferasirox).
  • Coordination Chemistry : Forms complexes with transition metals for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazineyl group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazine derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of hydrazones, including those based on 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid, exhibit significant antimicrobial properties. In particular, studies have shown that certain hydrazone derivatives possess potent activity against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The structure-activity relationship (SAR) analysis suggests that modifications to the hydrazone framework can enhance efficacy against these microorganisms.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that hydrazone derivatives can selectively inhibit the proliferation of various cancer cell lines, including lung and liver cancers . Notably, compounds derived from this compound showed higher cytotoxicity against cancer cells compared to normal cells, indicating a promising therapeutic index .

1.3 Enzyme Inhibition

Hydrazones derived from this compound have been reported to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes is crucial for developing treatments aimed at enhancing cholinergic neurotransmission.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones under mild conditions. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact . For instance, a molten state synthesis method has been developed to enhance reaction efficiency and reduce solvent usage .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to validate the chemical identity of the synthesized hydrazones .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form cross-linked structures through hydrazone linkages can be utilized in creating durable materials with specific mechanical properties . Such materials may find applications in coatings, adhesives, and other industrial products.

3.2 Photophysical Properties

Research into the photophysical properties of this compound suggests potential applications in photodynamic therapy (PDT). The ability to absorb light and produce reactive oxygen species upon irradiation may be harnessed for targeted cancer therapies . This aspect is particularly promising for developing novel therapeutic agents that can selectively destroy cancer cells while sparing healthy tissue.

Case Studies

StudyFocusFindings
Krátký et al. (2021)Enzyme InhibitionIdentified strong inhibition of acetylcholinesterase by hydrazone derivatives; potential for Alzheimer's treatment .
Kalinowska et al. (2023)Antimicrobial ActivityDemonstrated significant antimicrobial activity against multiple pathogens; SAR analysis indicated structural modifications enhanced efficacy .
Leigh et al. (2011)Xanthine Oxidase InhibitionReported inhibition of xanthine oxidase by hydroxy-substituted benzaldehyde-derived hydrazones; implications for cardiovascular disease treatment .

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

  • Comparative Solubility : The hydroxy group in HBHZ enhances water solubility (logP ~2.5) compared to nitro (logP ~3.0) and chloro (logP ~3.5) analogs, as inferred from similar compounds .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) generally improve enzyme affinity but reduce solubility, while hydroxy groups balance polarity and bioactivity .

Biological Activity

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid is a hydrazone derivative synthesized from 4-hydrazinobenzoic acid and salicylaldehyde. Hydrazones are known for their diverse biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. Below is a detailed analysis of the biological activity of this compound based on available research.

1. Antimicrobial Activity

Hydrazone derivatives, including those based on 4-hydroxybenzoic acid, have demonstrated significant antimicrobial properties:

  • Antibacterial Activity : Studies on similar hydrazide–hydrazones indicate activity against Bacillus subtilis and Staphylococcus aureus. The presence of hydroxyl and hydrazone functional groups enhances binding to bacterial enzymes, disrupting cellular processes .
  • Antifungal Activity : Compounds with salicylaldehyde moieties exhibit strong antifungal effects against Botrytis cinerea and Candida albicans. These activities are attributed to the ability of the compound to inhibit fungal laccase enzymes, essential for fungal growth .

Data Table: Antimicrobial Activity

Organism Activity (MIC) Reference Compound
Bacillus subtilisModerate (MIC ~0.5 mg/mL)Vancomycin
Candida albicansHigh (MIC ~0.1 mg/mL)Ketoconazole
Botrytis cinerea~82% growth inhibitionAmphotericin B

2. Antioxidant Activity

This compound exhibits potent antioxidant properties due to its hydroxyl and hydrazone groups:

  • Radical Scavenging : The compound shows free radical scavenging efficiency comparable to quercetin, a standard antioxidant .
  • Reducing Power : Hydrazone derivatives generally exhibit reducing power in assays such as DPPH and ABTS, with IC50 values in the range of 10–20 µM .

Mechanism:

The hydroxyl group donates electrons to neutralize free radicals, while the hydrazone structure stabilizes the resulting intermediate.

3. Anticancer Potential

Hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Similar compounds show selective cytotoxicity toward liver cancer cell lines (e.g., HepG2), with IC50 values ranging from 10–50 µM .
  • Mechanism : The compound likely inhibits key enzymes or pathways involved in cancer cell proliferation, such as myeloperoxidase (MPO) or acetylcholinesterase (AChE) .

Case Study:

In a study involving derivatives of 4-hydroxybenzoic acid hydrazones:

  • The imine derivative showed an EC50 of 3.9 µM against hepatitis C virus (HCV), demonstrating potential antiviral and anticancer synergy .

4. Enzyme Inhibition

Hydrazone derivatives are known inhibitors of enzymes such as laccase and AChE:

  • Laccase Inhibition : Non-competitive inhibition was observed with Ki values around 17.9 µM, making this compound a potential candidate for antifungal applications .
  • AChE Inhibition : Selective inhibition of AChE over BuChE suggests potential for neuroprotective applications in diseases like Alzheimer’s .

5. Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

  • Hydroxyl Group : Enhances radical scavenging and enzyme binding.
  • Hydrazone Moiety : Facilitates interaction with microbial enzymes and cancer targets.
  • Benzoic Acid Core : Improves solubility and bioavailability.

Summary Table: Biological Activities

Biological Activity Mechanism Effectiveness
AntimicrobialEnzyme inhibition (e.g., laccase)High against fungi
AntioxidantRadical scavenging via hydroxyl groupsComparable to quercetin
AnticancerEnzyme inhibition (e.g., MPO, AChE)Selective cytotoxicity
Enzyme InhibitionNon-competitive binding to active sitesModerate to strong

6. Future Research Directions

  • In Vivo Studies : Most current data are based on in vitro assays; animal studies are needed to confirm efficacy.
  • Drug Formulation : Optimization of solubility and bioavailability for therapeutic use.
  • Combination Therapy : Testing synergistic effects with standard drugs in antimicrobial or anticancer therapies.

Q & A

Q. What are the standard synthetic routes for 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid, and what yields can be expected?

The compound is synthesized via Schiff base formation by reacting 4-hydrazinylbenzoic acid with 2-hydroxybenzaldehyde. A typical procedure involves refluxing equimolar reactants in ethanol with glacial acetic acid as a catalyst. The reaction is monitored by TLC, and the product is purified via recrystallization, yielding ~58% pure product. Variations in solvent (e.g., methanol) or catalysts (e.g., p-toluenesulfonic acid) may alter yields .

Key Methodological Considerations :

  • Use IR spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹).
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal characterization is employed:

  • FTIR : Peaks at ~3210 cm⁻¹ (N-H stretch), ~1743 cm⁻¹ (amide C=O), and ~1650 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
  • NMR : ¹H NMR shows a singlet at δ ~8.3 ppm for the hydrazone proton and aromatic protons at δ 6.8–7.9 ppm. ¹³C NMR reveals a C=N signal at ~150 ppm .
  • UV-Vis : A λmax at ~320 nm (π→π* transition of the conjugated hydrazone system) .

Q. Which software tools are recommended for crystallographic analysis of this compound?

  • SHELX Suite : For structure solution (SHELXS/SHELXD) and refinement (SHELXL), especially for small-molecule crystallography .
  • WinGX : A graphical interface for SHELX workflows, enabling data integration and visualization .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. Studies on analogous hydrazones show HOMO-LUMO gaps of ~3.5 eV, suggesting moderate reactivity .
  • Electron Localization Function (ELF) : Maps electron density to identify regions of lone pairs (e.g., on the hydrazone nitrogen), guiding mechanistic studies of proton transfer or coordination chemistry .

Q. What experimental designs are used to evaluate biological activity, such as anti-inflammatory or antioxidant effects?

  • In Vitro Antioxidant Assays :
  • DPPH Radical Scavenging: IC50 values compared to ascorbic acid (e.g., 42 μM vs. 28 μM for reference) .
  • Metal Chelation: Monitor Fe²⁺ binding via UV-Vis at 562 nm .
    • In Vivo Anti-Arthritic Models : Administer 10–50 mg/kg/day in rodent collagen-induced arthritis models, measuring paw edema reduction and cytokine (IL-6, TNF-α) suppression .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzylidene ring to enhance antioxidant activity (e.g., IC50 improvement from 58% to 70% radical scavenging) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., phenolic -OH, hydrazone bridge) using molecular docking against targets like IL-31 receptors or dihydroorotate dehydrogenase .

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Case Example : Discrepancies in C=O stretching frequencies (FTIR) may arise from polymorphic forms or solvent effects. Use X-ray crystallography to confirm the solid-state structure and DSC to detect polymorphism .
  • Multi-Technique Cross-Validation : Compare NMR (solution state) with X-ray (solid state) to rule out conformational flexibility .

Q. What strategies identify pharmacological targets for this compound?

  • Transcriptomic Screening : Test the compound in IL-31-producing cell lines (e.g., HaCaT keratinocytes) to assess inhibition of IL-31 mRNA expression via qPCR .
  • Molecular Dynamics Simulations : Simulate binding to IL-31 receptors (e.g., OSMRβ) to identify key interactions (e.g., hydrogen bonding with Arg514) .

Methodological Tables

Table 1: Key FTIR Peaks for Structural Validation

Functional GroupWavenumber (cm⁻¹)Reference
N-H (hydrazine)~3210
C=O (amide)~1743
C=O (carboxylic)~1650
C=N (hydrazone)~1600

Table 2: Comparative Yields for Hydrazone Synthesis

MethodSolventCatalystYield (%)Reference
Ethanol refluxEthanolAcetic acid58
Methanol refluxMethanolPTSA70–80

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